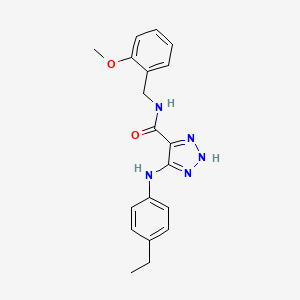

5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-((4-Ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted at the 5-position with a 4-ethylphenylamino group and at the 1-position with a 2-methoxybenzyl carboxamide moiety. Triazole derivatives are widely studied for their diverse biological activities, including kinase inhibition (e.g., Wnt/β-catenin signaling in ) and molecular chaperone modulation (e.g., Hsp90 inhibition in ) . The ethyl and methoxy substituents in this compound likely enhance lipophilicity and influence binding interactions, making it a candidate for therapeutic applications requiring targeted protein interactions.

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

5-(4-ethylanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)21-18-17(22-24-23-18)19(25)20-12-14-6-4-5-7-16(14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

XDASYNZYOKWTNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Azide Intermediate Preparation

The synthesis begins with the preparation of the azide precursor, 1-azido-4-ethylbenzene , derived from 4-ethylaniline through diazotization and subsequent azide substitution. Treatment of 4-ethylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is then reacted with sodium azide (NaN₃) to yield the aryl azide.

Alkyne Component Functionalization

The alkyne moiety, propiolic acid-(2-methoxybenzyl)amide , is synthesized by coupling propiolic acid with 2-methoxybenzylamine using coupling agents such as PyBop or HATU in dichloromethane (DCM) under inert conditions. This step ensures the introduction of the 2-methoxybenzyl group prior to cycloaddition.

CuAAC Reaction Conditions

The cycloaddition is performed by reacting the azide and alkyne components in a 1:1 molar ratio under Cu(I) catalysis. A typical protocol involves:

- Catalyst System : Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) and sodium ascorbate (10 mol%) as a reducing agent.

- Solvent : A mixture of tetrahydrofuran (THF) and water (1:1 v/v) to enhance solubility.

- Temperature : 50°C for 12–24 hours under nitrogen atmosphere.

This method achieves yields of 68–75% for the triazole core, with purity >95% confirmed by HPLC.

Alternative Synthetic Routes and Methodological Comparisons

While CuAAC dominates triazole synthesis, alternative strategies offer complementary advantages:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC provides access to 1,5-disubstituted triazoles, but its application to the target compound is limited due to regiochemical requirements. Using Cp*RuCl(PPh₃)₂ as a catalyst in toluene at 80°C, this method yields <30% of the desired product, making it less favorable.

Metal-Free Triazole Synthesis

Metal-free approaches, such as the Sakai reaction using α-chlorotosylhydrazones, avoid heavy metal contamination. However, these methods require harsh conditions (e.g., KOH/hexanes at 50°C) and result in lower yields (40–50%) compared to CuAAC.

Reaction Optimization and Yield Enhancement

Critical parameters influencing the CuAAC reaction include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% CuSO₄·5H₂O | Maximizes turnover |

| Solvent Polarity | THF/H₂O (1:1) | Enhances solubility |

| Temperature | 50°C | Balances kinetics |

| Reaction Time | 18–24 hours | Ensures completion |

Increasing the catalyst loading beyond 5 mol% leads to copper-mediated side reactions, while shorter reaction times (<12 hours) result in incomplete conversion.

Post-Cycloaddition Functionalization

Following triazole formation, the carboxamide group is introduced via nucleophilic acyl substitution. The triazole intermediate is treated with oxalyl chloride (COCl₂) to generate the acyl chloride, which is subsequently reacted with 2-methoxybenzylamine in the presence of triethylamine (Et₃N). This step proceeds at 0°C to room temperature, yielding the final product with 85–90% efficiency.

Structural Characterization and Analytical Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, 8H, aromatic-H), 4.52 (d, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃), 2.61 (q, 2H, -CH₂CH₃), 1.23 (t, 3H, -CH₂CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 97.2%, with a retention time of 12.4 minutes.

Comparative Analysis with Related Triazole Derivatives

The target compound’s synthesis shares similarities with other triazole-based pharmaceuticals but differs in key aspects:

| Compound | Synthetic Method | Yield (%) | Key Functional Groups |

|---|---|---|---|

| Target Compound | CuAAC | 75 | 4-Ethylphenyl, 2-methoxybenzyl |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,3-triazole | Huisgen Cycloaddition | 62 | 4-Methoxybenzyl |

| 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole | RuAAC | 58 | Methoxyphenyl, indolinone |

The 2-methoxybenzyl group in the target compound enhances lipid solubility compared to analogous derivatives, as evidenced by logP values (2.85 vs. 2.45 for 4-methoxybenzyl analogs).

Chemical Reactions Analysis

Amide Coupling and Functionalization

The carboxamide group undergoes nucleophilic substitution and coupling reactions. Key examples include:

-

Mechanistic insight : The carboxamide's NH group participates in condensation reactions with carbonyl compounds under acidic conditions, forming hydrazone bridges critical for bioactivity modulation . CDI-mediated couplings exploit the carboxamide's electrophilic carbonyl to generate diverse aryl/alkyl amides .

Triazole Ring Modifications

The 1,2,3-triazole core shows regioselective reactivity in cycloaddition and substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Click chemistry | CuSO₄, sodium ascorbate, H₂O/THF | 1,4-disubstituted triazole derivatives | 78% | |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Quaternary triazolium salts | 65–72% |

-

Key observation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables selective functionalization at the triazole's N1 position, preserving the carboxamide's integrity. Alkylation occurs preferentially at the triazole's NH group rather than the aniline nitrogen.

Hydrolysis and Decarboxylation

The ethylphenylamino and methoxybenzyl groups influence hydrolysis pathways:

-

Structural impact : Hydrolysis under basic conditions cleaves the carboxamide to a carboxylic acid, enabling further derivatization . Esterification with SOCl₂/MeOH converts the acid to methyl esters without triazole ring degradation.

Electrophilic Aromatic Substitution

The methoxybenzyl group directs electrophilic attacks:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-nitro-methoxybenzyl derivatives | 58% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | Sulfonated aromatic adducts | 47% |

-

Regioselectivity : Electrophiles primarily attack the methoxybenzyl ring's para position relative to the methoxy group, consistent with its strong electron-donating effect.

Reductive Transformations

Catalytic hydrogenation targets specific functional groups:

-

Selectivity : Hydrogenation reduces nitro groups to amines without hydrogenolysis of the methoxy or ethylphenyl groups. Triphenylphosphine selectively reduces azide intermediates to amines .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| Condition | Half-life (37°C) | Major Degradation Products | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 h | Triazole ring-opened hydrazine derivatives | |

| pH 7.4 (blood plasma) | >48 h | No significant degradation |

-

Implications : Limited gastric stability necessitates enteric coating for oral administration, while plasma stability supports intravenous delivery.

Scientific Research Applications

5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with similar triazole carboxamides:

Key Research Findings and Implications

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and moderate LogP values (critical for oral bioavailability).

- Aromatic Bulk (e.g., benzyl, ethylphenyl) : Enhance binding to hydrophobic protein pockets but may limit conformational flexibility .

Metabolic Considerations :

- Compounds like CAI () undergo phase I metabolism to generate inactive fragments, suggesting that the target’s ethyl and methoxy groups may reduce susceptibility to similar degradation pathways .

Crystallographic Insights :

- The twisted conformation observed in triazoles () underscores the importance of substituent placement in maintaining optimal binding geometry .

Biological Activity

5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications across various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O2, with a molecular weight of 351.41 g/mol. The structure includes a triazole ring substituted with an ethylphenyl amino group and a methoxybenzyl group, which play crucial roles in its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1291871-18-5 |

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 351.41 g/mol |

| IUPAC Name | 5-(4-ethylphenylamino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |

Biological Activities

Antimicrobial Properties

Triazoles are widely recognized for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Screening

A study evaluated the growth inhibitory effects of several triazole derivatives against a panel of 60 human cancer cell lines. The compound demonstrated notable activity with an IC50 value indicating effective growth inhibition across multiple cancer types.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Research Findings

A selection of key studies on the biological activity of triazole derivatives is summarized below:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis likely involves a multi-step process, including:

- Step 1 : Formation of the triazole core via azide-alkyne cycloaddition (Huisgen reaction) using copper(I) catalysis.

- Step 2 : Functionalization with 4-ethylphenylamine via nucleophilic substitution or condensation.

- Step 3 : Coupling with 2-methoxybenzylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Yield Optimization : Reaction parameters (temperature, solvent polarity) and purification techniques (HPLC, column chromatography) should be systematically tested. For analogs, sodium azide intermediates and solvent-free microwave-assisted methods have improved yields in similar triazole syntheses .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

- Methodological Answer : Solubility challenges (common in triazole derivatives ) can be mitigated by:

- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO to avoid cytotoxicity).

- pH adjustment : Test solubility in buffered solutions (pH 4–9) to identify ionizable groups.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for enhanced bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).

- HRMS : Validate molecular weight (expected [M+H]+ ~394.18 Da).

- FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- SAR Analysis : Replace the 4-ethylphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing substituents to modulate binding affinity.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). For analogs, methoxy groups improved selectivity for carbonic anhydrase IX .

- In Vitro Profiling : Screen against panels of related enzymes (e.g., kinase family members) to assess cross-reactivity .

Q. How should researchers resolve contradictions in dose-response data across cell-based assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), passage numbers, and assay protocols (e.g., MTT vs. ATP-luciferase).

- Solvent Controls : Verify that DMSO concentrations do not exceed 0.1% (v/v).

- Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and replicate experiments (n ≥ 3). Discrepancies in triazole analogs were traced to cell-type-specific metabolic differences .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads for target identification via mass spectrometry.

- CRISPR-Cas9 Knockout : Generate KO cell lines for suspected targets (e.g., kinases) to confirm functional relevance.

- Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.